rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis
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Overview
Description
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, which includes a benzyl group attached to the piperidine ring and a carboxylic acid functional group. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis can be achieved through various synthetic routes One common method involves the diastereoselective synthesis from commercially available starting materialsReaction conditions often involve the use of catalysts and specific temperature controls to ensure high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to separate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis include other piperidine derivatives such as:
- rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid
- rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine
- rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2679950-13-9 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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